molecular formula C12H16BrNO2 B8068601 4-(4-Bromo-3-methoxyphenoxy)piperidine

4-(4-Bromo-3-methoxyphenoxy)piperidine

Cat. No.: B8068601
M. Wt: 286.16 g/mol
InChI Key: IEWRAFDKGRUVFN-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methoxyphenoxy)piperidine is a chemical compound characterized by its bromo and methoxy functional groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-methoxyphenoxy)piperidine typically involves the reaction of 4-bromo-3-methoxyphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction, where the phenol group reacts with piperidine in the presence of a suitable catalyst and solvent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromo-3-methoxyphenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Bromo-3-methoxyphenoxy)piperidine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-(4-Bromo-3-methoxyphenoxy)piperidine exerts its effects depends on its specific application. For instance, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-(4-Bromo-3-methoxyphenoxy)piperidine is similar to other compounds with piperidine rings and halogenated phenyl groups. Some comparable compounds include:

  • 4-(4-Methoxyphenoxy)piperidine: Lacks the bromo group.

  • 1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine: Contains additional methyl groups and a Boc protecting group.

Uniqueness: The presence of both bromo and methoxy groups on the phenyl ring makes this compound unique, as these functional groups can influence its reactivity and interactions differently compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, applications, and comparison with similar compounds

Biological Activity

4-(4-Bromo-3-methoxyphenoxy)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological effects, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with a suitable aryl bromide derivative. The introduction of the bromo and methoxy groups on the phenyl ring enhances the compound's biological activity by influencing its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives have shown promising results in inhibiting cell migration and inducing apoptosis in cancer cell lines such as A375 melanoma cells. The mechanisms involve:

  • Cell Cycle Arrest : Compounds induce G2/M phase arrest, leading to reduced cell proliferation.
  • Apoptosis Induction : Increased apoptotic rates were observed following treatment, with significant elevations in apoptotic markers.
  • MMP Inhibition : The expression of matrix metalloproteinases (MMPs), particularly MMP-9, is suppressed, which is crucial for metastasis prevention.
MechanismEffect
Cell Cycle ArrestG2/M phase arrest in A375 cells
ApoptosisIncreased apoptotic rates (4.3% to 61.4% over 48h)
MMP InhibitionDecreased MMP-9 levels

These findings suggest that this compound and its analogs may serve as effective agents in cancer therapy by targeting key pathways involved in tumor progression and metastasis.

Neuropharmacological Effects

Piperidine derivatives are known for their interactions with neurotransmitter systems. Research indicates that compounds with a piperidine structure can exhibit:

  • Dopamine Transporter Inhibition : Similar structures have been shown to selectively inhibit the human dopamine transporter (DAT), which is pivotal in conditions like addiction and Parkinson's disease.
  • Monoamine Oxidase Inhibition : Some studies suggest potential inhibitory effects on monoamine oxidase (MAO) enzymes, which play a role in mood regulation and neuroprotection.

Case Studies

  • Antitumor Activity : A study demonstrated that a related piperidine compound significantly inhibited tumor growth in vivo models, showcasing its potential as an antitumor agent.
  • Neuroprotective Effects : Another investigation found that piperidine derivatives could enhance endocannabinoid levels in the brain, suggesting a role in neuroprotection and pain modulation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

  • Substituent Positioning : The position of bromine and methoxy groups significantly affects binding affinity and selectivity for biological targets.
  • Ring Modifications : Alterations to the piperidine ring can enhance or diminish activity against specific pathways, indicating a need for careful design in drug development.

Properties

IUPAC Name

4-(4-bromo-3-methoxyphenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-15-12-8-10(2-3-11(12)13)16-9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWRAFDKGRUVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2CCNCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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